molecular formula C13H19ClN2O3 B595172 Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride CAS No. 1217692-66-4

Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

Cat. No. B595172
CAS RN: 1217692-66-4
M. Wt: 286.756
InChI Key: JLVANPPTBNGFRW-MNMPKAIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride (BHPC) is an organic compound that has been used in various scientific research applications. BHPC is a derivative of pyrrolidine, an organic compound containing a five-membered ring of four carbon atoms and one nitrogen atom. BHPC has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Cholinesterase Inhibition

Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride and its derivatives have been investigated for their potential as cholinesterase inhibitors, particularly for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds in this class demonstrated moderate inhibitory effects against AChE and comparable or even superior activity against BChE compared to established inhibitors. This makes them potential candidates for the treatment of diseases where cholinesterase inhibition is beneficial, such as Alzheimer’s disease (Pizova et al., 2017).

Glycosidase Inhibition

The inhibition of glycosidases is another area where these compounds have shown promise. Specific derivatives have demonstrated significant inhibitory activity towards various glycosidases, indicating potential applications in the treatment of disorders related to glycosidase activity (Popowycz et al., 2004).

Synthesis of Bioactive Molecules

As intermediates in chemical synthesis, these compounds are invaluable in the production of various bioactive molecules. Their structural versatility allows for the synthesis of a wide range of compounds with potential pharmacological activities. The synthesis process typically involves multiple steps, including 1,3-dipolar cycloaddition reactions, highlighting the complex nature of synthesizing these molecules (Kotian et al., 2005).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, such as enzymes. This helps in designing more effective and selective inhibitors by revealing crucial structural and physicochemical features necessary for binding and inhibition. Such studies are fundamental in drug design and development (Magar et al., 2021).

Catalysis

Some derivatives have been explored for their catalytic properties, particularly in intramolecular hydrofunctionalization reactions. This highlights their potential utility in synthetic organic chemistry for constructing complex molecular architectures, such as heterocycles, in a highly efficient and selective manner (Zhang et al., 2006).

properties

IUPAC Name

benzyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVANPPTBNGFRW-MNMPKAIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662605
Record name Benzyl [(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

CAS RN

1217692-66-4
Record name Benzyl [(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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